molecular formula C19H16ClN3O4S2 B2532767 N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide CAS No. 904577-29-3

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide

Cat. No.: B2532767
CAS No.: 904577-29-3
M. Wt: 449.92
InChI Key: UCDLHDLHNJYXQM-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: is a synthetic organic compound characterized by its complex structure, which includes a chlorophenyl group, a tosyl group, and a dihydropyrimidinone moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Dihydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Tosyl Group: The tosylation of the dihydropyrimidinone core is carried out using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Attachment of the Chlorophenyl Group: This step involves the nucleophilic substitution reaction between the tosylated dihydropyrimidinone and 4-chloroaniline.

    Formation of the Thioacetamide Linkage:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Nitro, sulfonyl, or other substituted aromatic compounds.

Scientific Research Applications

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-((6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide: Lacks the tosyl group.

    N-(4-methylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide: Contains a methyl group instead of a chlorine atom.

Uniqueness

N-(4-chlorophenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)acetamide is unique due to the presence of both the chlorophenyl and tosyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O4S2/c1-12-2-8-15(9-3-12)29(26,27)16-10-21-19(23-18(16)25)28-11-17(24)22-14-6-4-13(20)5-7-14/h2-10H,11H2,1H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCDLHDLHNJYXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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